trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride
Description
Historical Context of Cyclobutane-Containing Bioactive Compounds
Cyclobutane rings, though synthetically challenging due to angle strain, have emerged as critical motifs in drug discovery. Over 60 cyclobutane-containing alkaloids from terrestrial and marine sources exhibit antimicrobial, antitumor, and antibacterial activities. For example, natural products like asterriquinones demonstrate how cyclobutane’s rigidity enhances target binding affinity.
Modern synthetic advances now enable precise functionalization of cyclobutanes. Recent work on cyclobutane-based αvβ3 integrin antagonists highlights their metabolic stability and synthetic tractability. These compounds employ cyclobutane cores to mimic Arg-Gly-Asp (RGD) peptide motifs, achieving nanomolar inhibition of cancer cell adhesion. Such developments underscore cyclobutanes’ transition from natural product curiosities to engineered drug candidates.
Table 1: Key Cyclobutane-Containing Bioactive Compounds
Significance of Fluorinated Pyridine Moieties in Medicinal Chemistry
Fluorinated pyridines enhance pharmacokinetic properties through increased metabolic stability and membrane permeability. The 2-fluoropyridin-3-yl group in this compound exemplifies this strategy. Fluorine’s electronegativity modulates π-π stacking and hydrogen bonding, as seen in kinase inhibitors like crizotinib derivatives.
Comparative studies show fluoropyridine-containing compounds exhibit improved target engagement over non-fluorinated analogs. For instance, 2-(3-fluoropyridin-4-yl)cyclobutan-1-ol demonstrates enhanced solubility (logP = 1.2) compared to its chloro-substituted counterpart (logP = 1.8). This aligns with broader trends where fluorine substitution reduces off-target interactions while maintaining potency.
Table 2: Fluorinated Pyridine Derivatives in Drug Discovery
The stereochemistry of this compound further refines its bioactivity. The (1R,2R) configuration, confirmed via X-ray crystallography, positions functional groups for optimal target interactions. This spatial arrangement contrasts with cis isomers, which often show reduced potency due to steric clashes.
Properties
Molecular Formula |
C9H12ClFN2O |
|---|---|
Molecular Weight |
218.65 g/mol |
IUPAC Name |
(1R,2R)-2-amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H11FN2O.ClH/c10-9-5(2-1-3-12-9)6-4-7(11)8(6)13;/h1-3,6-8,13H,4,11H2;1H/t6?,7-,8-;/m1./s1 |
InChI Key |
ZMKQCUKDSIGCDQ-RUKKYGQISA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C1C2=C(N=CC=C2)F)O)N.Cl |
Canonical SMILES |
C1C(C(C1N)O)C2=C(N=CC=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of the 2-Amino-4-fluoropyridine Intermediate
A key precursor to the target compound is 2-amino-4-fluoropyridine , which is synthesized via a three-step process:
| Step | Reaction Description | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Fluorination and oxidation of 2-pyridinecarboxylic acid | 2-pyridinecarboxylic acid, potassium fluoride, catalyst (bisimidazole salt), oxygen, DMF, 80°C, 8 h | 91 | Catalyst prepared via bisimidazole salt and chromium chloride complex; mild oxidative fluorination |
| 2 | Conversion to 4-fluoropyridine-2-carboxamide | Methyl chloroformate, triethylamine, ammonium chloride, THF, 0°C | 91 | Formation of carboxamide via chloroformate intermediate |
| 3 | Hofmann amide degradation to 2-amino-4-fluoropyridine | Sodium hypochlorite (10%), 80°C, extraction, recrystallization | 80 | Efficient amide degradation yielding amino-pyridine |
This method is advantageous due to its short route, simple operation, low cost, and high yield, suitable for industrial scale-up.
Construction of the Cyclobutanol Core with 2-Fluoropyridin-3-yl Substitution
The cyclobutanol ring bearing the 2-fluoropyridin-3-yl substituent is typically synthesized through stereoselective cycloaddition or ring construction methods, often involving:
- [2+2] Cycloaddition of alkenes or alkynes with appropriate fluoropyridine derivatives,
- Nucleophilic addition of fluoropyridinyl organometallic reagents to cyclobutanone intermediates,
- Use of chiral catalysts or auxiliaries to control the trans stereochemistry.
While specific protocols for this exact compound are limited in open literature, analogous methods for trifluoromethyl-substituted cyclobutanes provide insight:
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Thermal/photochemical [2+2] cycloaddition | Cycloaddition of alkenes under heat or UV light | Straightforward, modular | May require harsh conditions |
| Addition of fluoropyridinyl nucleophiles to cyclobutanones | Nucleophilic addition to carbonyl followed by reduction | Stereoselective, versatile | Requires careful control of stereochemistry |
| Use of sulfur tetrafluoride for fluorination | Fluorination of cyclobutane carboxylic acids | Efficient introduction of fluorine | Specific to certain substrates |
These approaches allow for the installation of fluoropyridinyl groups on cyclobutane rings with control over stereochemistry.
Amination and Hydroxylation to Form the trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol
The amino and hydroxyl groups are introduced typically via:
- Reduction of keto groups to hydroxyl groups using stereoselective ketoreductases or chemical reducing agents,
- Amination via reductive amination or substitution reactions,
- Use of chiral catalysts or enzymes to favor the trans configuration.
Enzymatic and chemical routes have been explored for similar aminocycloalkanols, indicating:
| Route | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Platinum/Palladium catalysis | Hydrogenation of nitro or oxime intermediates | 66-89 | Industrially established for related compounds |
| Enzymatic ketoreduction + transamination | Ketoreductase and amine transaminase enzymes | Moderate | High stereoselectivity, green chemistry |
Though direct data on this compound is sparse, these methods are adaptable for the target molecule.
Formation of Hydrochloride Salt and Purification
The final step involves:
- Treatment of the free base trans-2-amino-4-(2-fluoropyridin-3-yl)cyclobutanol with hydrochloric acid,
- Crystallization to obtain the hydrochloride salt,
- Purification by recrystallization or chromatography.
This step enhances compound stability, solubility, and facilitates handling for research applications.
Summary Table of Preparation Steps
Research Findings and Analytical Data
- The synthetic method for 2-amino-4-fluoropyridine is robust with yields around 80-91%, suitable for scale-up.
- Cyclobutane ring formation strategies are adaptable from trifluoromethyl cyclobutane synthesis, indicating potential for modular synthesis.
- Enzymatic routes provide stereoselectivity for amino alcohol formation, critical for the trans isomer.
- The hydrochloride salt form is stable, with purity typically >95%, and suitable for research use.
Chemical Reactions Analysis
trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and fluoropyridinyl groups can undergo substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride. It has been evaluated for its efficacy against various cancer cell lines, demonstrating significant inhibition of cell growth. For instance, the National Cancer Institute's Developmental Therapeutics Program reported promising results in terms of cytotoxicity against human tumor cells, with effective concentrations leading to notable growth inhibition rates .
Phosphoinositide 3-Kinase Inhibition
The compound has been investigated for its role as a modulator of phosphoinositide 3-kinase (PI3K) activity, which is crucial in regulating cellular functions such as growth and metabolism. Inhibitors of PI3K are of particular interest in cancer therapy due to their involvement in tumorigenesis . The structural characteristics of this compound suggest it may serve as a scaffold for developing new PI3K inhibitors.
Synthesis of Complex Molecules
The compound is utilized as an intermediate in the synthesis of more complex molecules. Its cyclobutanol framework allows for various chemical modifications that can lead to the development of novel pharmacological agents . Researchers have explored its utility in cascade reactions and stereoselective syntheses, enhancing its applicability in organic synthesis and medicinal chemistry .
Case Studies
- Antitumor Efficacy :
- Synthetic Applications :
Data Tables
Mechanism of Action
The mechanism of action of trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analog: (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic Acid Hydrochloride (AVG)
Key Differences :
- Core Structure: AVG contains a butenoic acid chain and an aminoethoxy group, whereas the target compound has a cyclobutanol ring and 2-fluoropyridinyl substituent.
- Biological Role: AVG is a well-characterized ethylene biosynthesis inhibitor used in horticulture to delay fruit ripening .
Table 1: Structural and Functional Comparison
Comparison with Fluorinated Pyridine Derivatives
Fluorinated pyridines are common in agrochemicals and pharmaceuticals due to fluorine’s electronegativity and metabolic stability. For example:
- Quinoclamine: A herbicide with a chloro- and amino-substituted naphthoquinone structure . Unlike the target compound, quinoclamine lacks a cyclobutanol ring, affecting its mode of action (herbicidal vs.
- 2-Aminobenzimidazole: A fungicide with a benzimidazole core; its planar structure contrasts with the target compound’s rigid cyclobutane scaffold .
Table 2: Fluorinated Pyridine Derivatives
Cyclobutane-Based Compounds
Cyclobutane rings introduce steric strain and conformational rigidity, influencing binding affinity. Examples include:
- Rapamycin Analogs : Cyclobutane-containing rapamycin derivatives (e.g., compound 1 and 7 in ) show altered NMR chemical shifts in regions A (positions 39–44) and B (29–36), indicating substituent-dependent electronic environments . The target compound’s fluoropyridine group may similarly perturb local chemical environments, as seen in NMR comparisons of related structures .
Table 3: Cyclobutane Derivatives and NMR Shifts
Biological Activity
trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is notable for its structural features, which may confer unique biological activities, particularly in the context of neurological and cancer-related disorders.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a cyclobutane ring, an amino group, and a fluorinated pyridine moiety, which are critical for its biological interactions.
Research indicates that this compound acts primarily as a modulator of neurotransmitter systems and may inhibit certain protein kinases involved in cell signaling pathways. The presence of the fluorinated pyridine suggests enhanced lipophilicity and potential blood-brain barrier penetration, making it a candidate for central nervous system (CNS) applications.
1. CNS Activity
Studies have demonstrated that compounds similar to this compound exhibit activity at various neurotransmitter receptors. For instance, it has been shown to interact with the TRPA1 ion channel, which is implicated in pain perception and neurogenic inflammation. In vitro assays revealed an IC50 value of approximately 14 nM for TRPA1 inhibition, indicating strong antagonistic potential against this target .
2. Anticancer Properties
The compound's structural attributes suggest possible activity against cancer cell lines. Preliminary studies have indicated that it may inhibit pathways associated with abnormal cell proliferation. The modulation of protein kinases involved in cancer signaling pathways has been a focus of research, with findings suggesting that such compounds could serve as leads for developing novel anticancer agents .
Case Study 1: TRPA1 Inhibition
In a high-throughput screening campaign aimed at identifying TRPA1 antagonists, this compound was identified as a potent inhibitor. The compound demonstrated significant selectivity for human TRPA1 over rodent counterparts, highlighting its potential for clinical applications in human pain management .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) have shown that this compound can induce apoptosis and inhibit cell proliferation. These effects were correlated with downregulation of specific oncogenic pathways, suggesting its utility as a therapeutic agent in oncology .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for obtaining trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride with high stereochemical purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclobutanol ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by fluoropyridine coupling using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis. Post-synthetic purification employs reverse-phase HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) .
Q. How can the structural integrity and stereochemistry of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of - and -NMR to confirm regiochemistry, while nuclear Overhauser effect (NOE) NMR experiments differentiate trans vs. cis configurations. High-resolution mass spectrometry (HRMS) validates molecular weight. For absolute stereochemistry, X-ray crystallography is recommended, particularly if single crystals are obtained via slow evaporation in acetonitrile .
Q. What analytical techniques are suitable for quantifying trace impurities in this compound?
- Methodological Answer : Ultra-performance liquid chromatography (UPLC) coupled with charged aerosol detection (CAD) or mass spectrometry (LC-MS) provides sensitivity for detecting impurities below 0.1%. Residual solvents are quantified via gas chromatography (GC) with flame ionization detection (FID) .
Advanced Research Questions
Q. How does the 2-fluoropyridin-3-yl moiety influence the compound’s interaction with biological targets compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electronegativity enhances hydrogen-bonding and van der Waals interactions. Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity differences. Computational docking (e.g., AutoDock Vina) predicts fluorination effects on binding pocket occupancy and steric compatibility .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) and validate with positive/negative controls. Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity. Analyze potential off-target effects via kinome-wide profiling or CRISPR-Cas9 knockout models .
Q. How can structure-activity relationship (SAR) studies optimize the cyclobutanol scaffold for enhanced pharmacokinetic properties?
- Methodological Answer : Introduce substituents at the cyclobutanol C3 position to modulate lipophilicity (clogP) and metabolic stability. Evaluate bioavailability via in vitro Caco-2 permeability assays and in vivo PK studies in rodent models. Replace the fluoropyridine ring with bioisosteres (e.g., thiazole) to assess tolerance for diversity .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response variability in this compound’s bioactivity?
- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Assess variability with replicates (n ≥ 6) and apply ANOVA with post-hoc Tukey tests. For high-throughput screens, use Z’-factor validation to ensure assay robustness .
Q. How should researchers address discrepancies in crystallographic vs. solution-phase structural data for this compound?
- Methodological Answer : Compare X-ray crystal structures with solution-phase NMR-derived ensembles (e.g., using NOESY or ROESY). Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) can model conformational flexibility and identify dominant solution-phase conformers .
Safety and Handling
Q. What safety protocols are critical when handling this compound in aqueous or acidic conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
